Tmpyp
Overview
Description
TMPyP, also known as 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate), is a positively charged, two-photon dye . It can bind to DNA in cell cultures and affect cell viability . It is also used as a potent inhibitor of human telomerase .
Synthesis Analysis
The synthesis of TMPyP involves the creation of a structural variant with an isomeric substitution pattern in a meta configuration . This process was confirmed through crystallographic analysis and characterized with NMR-, UV/Vis-, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of TMPyP was confirmed through crystallographic analysis . It has been shown that TMPyP binds to DNA, leading to changes in DNA nanomechanics .Chemical Reactions Analysis
TMPyP has been shown to interact with various heavy metals . The global chemical reactivity descriptor shows that Cd-TDMPzP had the smallest energy and electronic chemical potential (µ) value, larger chemical hardness (η), and the smallest electrophilicity (ω). It is predicted that the Cd-TDMPzP complex is more stable and less reactive in terms of accepting an electron .Physical And Chemical Properties Analysis
TMPyP is a purple solid with a melting point of over 300°C . It is soluble in water up to 50 mM and is hygroscopic and light-sensitive .Scientific Research Applications
Binding to DNA : TMPyP shows significant binding to both free and encapsidated DNA of T7 bacteriophage. This binding does not influence protein structure or protein-DNA interaction, indicating potential applications in qualitative analysis of DNA-binding processes (Zupán et al., 2004).
Catalysis in Metal-Organic Materials : TMPyP can template the synthesis of new metal-organic materials, functioning as a size-selective heterogeneous catalyst for olefin oxidation (Zhang et al., 2012).
Intercalation in Layered Silicates : When intercalated into films of smectites, TMPyP exhibits spectral characteristics useful for understanding molecular orientations, which could have implications in materials science (Čeklovský et al., 2008).
Optochemical Gas Sensors : TMPyP can be integrated into photonic devices for monitoring gases, such as HCl, showcasing its potential in environmental sensing technologies (Cano et al., 2010).
Photodynamic Therapy : TMPyP's properties are being explored for use in photodynamic therapy for cancer and antimicrobial treatments. It has high singlet oxygen generation yield and strong DNA affinity, making it a promising photosensitizer (Garcia-Sampedro et al., 2019).
Drug Delivery Systems : The use of TMPyP in ethosomal preparations for transdermal delivery shows potential in improving the efficacy of photodynamic therapy, particularly in cancer treatment (Fadel et al., 2020).
Enhanced Fluorescence in Hydrogels : When embedded in hydrogels, TMPyP shows enhanced fluorescence and singlet oxygen generation, which can be beneficial in imaging-guided photodynamic cancer therapy (Xia et al., 2017).
Fluorescence Imaging and Bioimaging : TMPyP demonstrates fluorescence enhancement when interacting with zinc oxide nanoparticles, which can be applied in fluorescence-based bioimaging (Aly et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H66N8O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38673-65-3 (Parent) | |
Record name | TMP 1363 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1363.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tmpyp | |
CAS RN |
36951-72-1 | |
Record name | TMP 1363 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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